3-Amino-5-Chlor-N-Cyclopropyl-6-Methoxy-4-Methylthieno[2,3-b]pyridin-2-carboxamid
Übersicht
Beschreibung
LY2033298 ist ein positiver allosterischer Modulator des Muskarin-Acetylcholinrezeptor-Subtyps M4. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurodegenerativer und psychiatrischer Erkrankungen wie Schizophrenie und Alzheimer-Krankheit, großes Interesse geweckt .
Wissenschaftliche Forschungsanwendungen
LY2033298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study allosteric modulation of muscarinic acetylcholine receptors.
Biology: Employed in research to understand the role of M4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting muscarinic acetylcholine receptors
Wirkmechanismus
LY2033298, also known as 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide, is a robust allosteric potentiator . Here is an overview of its mechanism of action:
Target of Action
LY2033298 is highly selective for the human M4 muscarinic acetylcholine receptor subtype . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions.
Mode of Action
LY2033298 acts as an allosteric potentiator . It potentiates ACh-M4 binding, with no effect at M1/3/5 receptors . This means that it enhances the effect of acetylcholine (ACh), a neurotransmitter, on the M4 receptor. LY2033298 can also bind to the M ACh receptor, and mediate either positive or negative allosteric effects depending on the ligand used to probe receptor activity .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability.
Biochemische Analyse
Biochemical Properties
LY2033298 plays a significant role in biochemical reactions, particularly in potentiating ACh-M4 binding . It interacts with the M4 muscarinic acetylcholine receptor subtype, a type of G protein-coupled receptor . The nature of these interactions is allosteric, meaning that LY2033298 binds to a site on the receptor different from the active site, leading to a change in the receptor’s conformation and activity .
Cellular Effects
The effects of LY2033298 on cells are primarily related to its interaction with the M4 muscarinic acetylcholine receptor subtype . By potentiating ACh-M4 binding, LY2033298 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LY2033298 involves its binding to the M4 muscarinic acetylcholine receptor subtype . This binding is allosteric, leading to potentiation of ACh-M4 binding . This can result in changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
LY2033298, auch bekannt als 3-Amino-5-Chlor-N-Cyclopropyl-6-Methoxy-4-Methyl-thieno[2,3-b]pyridin-2-carboxamid, wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Thieno[2,3-b]pyridin-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Thieno[2,3-b]pyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen, um die Kernstruktur zu bilden.
Funktionsgruppenmodifikationen: Einführung von funktionellen Gruppen wie Amino-, Chlor-, Cyclopropyl-, Methoxy- und Carboxamidgruppen durch verschiedene chemische Reaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion von LY2033298 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren. Die Verbindung wird typischerweise in fester Form hergestellt und unter getrockneten Bedingungen bei -20°C gelagert, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY2033298 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Chlorpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Halogene oder Nucleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Haupterzeugnisse
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden
Wissenschaftliche Forschungsanwendungen
LY2033298 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die allosterische Modulation von Muskarin-Acetylcholinrezeptoren zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle von M4-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurodegenerativer und psychiatrischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Muskarin-Acetylcholinrezeptoren abzielen
Wirkmechanismus
LY2033298 übt seine Wirkung aus, indem es an die allosterische Stelle des Muskarin-Acetylcholinrezeptor-Subtyps M4 bindet. Diese Bindung erhöht die Affinität und Wirksamkeit von Acetylcholin am Rezeptor, was zu einer verstärkten Rezeptoraktivierung führt. Die Verbindung zeigt funktionelle Selektivität, d. h. sie kann verschiedene Signalwege je nach Kontext unterschiedlich modulieren . Diese Eigenschaft ist besonders wichtig für ihre potenziellen therapeutischen Anwendungen, da sie eine gezieltere Modulation der Rezeptoraktivität ermöglicht.
Vergleich Mit ähnlichen Verbindungen
LY2033298 ist einzigartig in seiner hohen Selektivität für den M4-Muskarin-Acetylcholinrezeptor. Ähnliche Verbindungen umfassen:
LY2119620: Ein weiterer positiver allosterischer Modulator von Muskarin-Acetylcholinrezeptoren, jedoch mit unterschiedlichen Selektivitätsprofilen.
BQCA: Ein selektiver positiver allosterischer Modulator des M1-Muskarin-Acetylcholinrezeptors.
VU0152100: Ein positiver allosterischer Modulator des M4-Rezeptors, ähnlich LY2033298, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften
Diese Verbindungen verdeutlichen die Vielfalt der allosterischen Modulatoren, die auf Muskarin-Acetylcholinrezeptoren abzielen, und unterstreichen die einzigartigen Eigenschaften von LY2033298 in Bezug auf Selektivität und funktionelle Modulation.
Eigenschaften
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGQKDJTBWFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468233 | |
Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886047-13-8 | |
Record name | LY-2033298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886047-13-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-2033298 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2033298 acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). [, ] It binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. [, ] This binding enhances the affinity and efficacy of ACh, leading to increased M4 mAChR activation. [, , ] This activation triggers downstream signaling pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, ultimately influencing neuronal activity. [, , ]
ANone: While the provided research articles focus primarily on the pharmacological characterization of LY2033298, they do not provide detailed information about its molecular formula, weight, or spectroscopic data.
A: LY2033298 is classified as an allosteric modulator, not a catalyst. Its primary function is to modulate the activity of the M4 mAChR rather than catalyze chemical reactions. [, ]
A: Although computational chemistry details are limited in the provided research, a study employed molecular dynamics simulations to investigate the interactions of LY2033298 with the M4 mAChR. [] This research aimed to understand the structural basis for the compound's allosteric modulation.
A: Research indicates that specific structural features of LY2033298 are crucial for its activity and selectivity. [, ] For instance, modifications to the thienopyridine scaffold, halogen substitutions, and linkage points influence its binding affinity (KB), cooperativity (αβ), and intrinsic agonism (τB) at the M4 mAChR. [] Changes to these features can alter its potency and selectivity for the M4 subtype compared to other mAChR subtypes.
ANone: The provided research articles primarily focus on the pharmacological characterization of LY2033298 and its interactions with the M4 mAChR. They do not offer detailed insights into its stability, formulation strategies, or bioavailability.
A: While in vivo studies demonstrated the efficacy of LY2033298 in animal models predictive of antipsychotic drug activity, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) were not extensively elaborated upon in the provided research. []
A: LY2033298 shows promising results in both in vitro and in vivo studies. [] In cellular assays, it potentiates ACh's effects at the M4 mAChR, indicating its modulatory activity. [, ] Animal models predictive of antipsychotic drug efficacy further validate its potential in treating schizophrenia. [] For example, LY2033298 demonstrates activity in prepulse inhibition paradigms in rats, suggesting potential antipsychotic effects. [] Additionally, it exhibits activity in conditioned avoidance responding tests in rats, further supporting its potential therapeutic benefits. []
ANone: The provided articles do not delve into the development of resistance or cross-resistance mechanisms related to LY2033298.
ANone: The research primarily focuses on LY2033298's pharmacological characterization and its potential as a therapeutic agent. Specific data regarding its toxicological profile and potential long-term effects are not extensively discussed in the provided articles.
A: Research highlights the importance of considering species differences when studying LY2033298. [] The compound displays varied potency between rodent and human M4 mAChRs. [] Furthermore, "probe dependence", the phenomenon where an allosteric modulator's effects vary depending on the orthosteric ligand used, is crucial in characterizing LY2033298. [, ] For instance, at the M2 mAChR, LY2033298 can exert positive or negative allosteric effects depending on the specific agonist employed. [] This highlights the complexity of allosteric modulation and the need to evaluate compounds across multiple assays and with various ligands.
A: Research reveals distinct interactions between LY2033298, xanomeline, and McN-A-343 with the M4 mAChR. [, ] While LY2033298 acts allosterically, the binding mode of xanomeline and McN-A-343 (categorized as "atypical" agonists) remains less clear. [] Mutagenesis studies suggest that certain amino acid residues within the receptor differentially influence the binding and signaling of these agonists, highlighting the complexity of ligand-receptor interactions. [, ] For instance, mutations in transmembrane domain 7 residues Tyr439 and Tyr443 affect all agonists except xanomeline, suggesting distinct activation mechanisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.